methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base can yield the desired sulfonylated pyrazole compound. The subsequent esterification with methanol under acidic or basic conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine and pyrazole rings contribute to the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-ylsulfonyl)thiophen-2-ylmethanamine: This compound shares the piperidin-1-ylsulfonyl group but differs in the core structure, which is a thiophene ring instead of a pyrazole.
3-[1-methyl-5-(piperidin-1-ylsulfonyl)-1H-benzimidazol-2-yl]propanoic acid: This compound has a benzimidazole core and a similar sulfonyl group, highlighting the versatility of the sulfonyl moiety in different chemical contexts.
Uniqueness
Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-17-10(14)8-7-11-12-9(8)18(15,16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVMNGCFQTFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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